molecular formula C16H16FNOS2 B4678016 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4678016
M. Wt: 321.4 g/mol
InChI Key: SLNFKQZXQNPJER-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound belongs to the thiazolidinone family, which is known for its diverse biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Moreover, it has been found to activate the AMP-activated protein kinase (AMPK), which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one are diverse. It has been found to induce apoptosis in cancer cells by activating the caspase cascade. It also inhibits the migration and invasion of cancer cells by downregulating the expression of various matrix metalloproteinases. In Alzheimer's disease, it has been found to reduce the accumulation of beta-amyloid plaques and tau protein tangles in the brain. In epilepsy, it has been found to reduce the frequency and severity of seizures.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its diverse biological and pharmacological activities. It can be used in various assays to study the inhibition of enzymes, the regulation of gene expression, and the induction of apoptosis. Moreover, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the main limitations of using this compound is its potential toxicity. It has been found to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in vivo.

Future Directions

There are several future directions for research on 3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the main directions is the development of new derivatives with improved pharmacological properties. This can be achieved through the modification of the cyclohexyl and benzylidene moieties to enhance their binding affinity and specificity. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as diabetes, obesity, and cardiovascular disease. Moreover, its potential as a pesticide for agricultural applications can be further explored by studying its toxicity and efficacy against different pests and pathogens. Finally, its potential as a precursor for the synthesis of new materials with improved properties can be explored through the development of new synthetic routes and methods.

Scientific Research Applications

3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicine. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. Moreover, it has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. In agriculture, it has been found to possess insecticidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, it has been used as a precursor for the synthesis of new materials with improved properties.

properties

IUPAC Name

(5E)-3-cyclohexyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS2/c17-12-8-6-11(7-9-12)10-14-15(19)18(16(20)21-14)13-4-2-1-3-5-13/h6-10,13H,1-5H2/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNFKQZXQNPJER-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-cyclohexyl-5-[(4-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-cyclohexyl-5-(4-fluorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

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